Sodium1-benzylazetidine-3-carboxylate
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Overview
Description
Sodium1-benzylazetidine-3-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium1-benzylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-benzyl-3-chloropropanamide in the presence of a strong base such as sodium hydride. The reaction proceeds via intramolecular nucleophilic substitution to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Sodium1-benzylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Sodium1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring structure of the azetidine moiety allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
N-benzylazetidine: Lacks the carboxylate group but shares the benzyl substitution on the nitrogen atom.
Uniqueness: Sodium1-benzylazetidine-3-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H12NNaO2 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
sodium;1-benzylazetidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,13,14);/q;+1/p-1 |
InChI Key |
ZHLSCXIESZOKHR-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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